molecular formula C21H24N6O2S B2562508 N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-23-3

N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2562508
CAS No.: 872988-23-3
M. Wt: 424.52
InChI Key: MBTWGHFWDRLAQH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thioether-linked 2-oxo-2-(piperidin-1-yl)ethyl group.

Properties

IUPAC Name

N-[2-[6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c28-20(26-13-5-2-6-14-26)15-30-19-10-9-17-23-24-18(27(17)25-19)11-12-22-21(29)16-7-3-1-4-8-16/h1,3-4,7-10H,2,5-6,11-15H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTWGHFWDRLAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components that contribute to its biological activity:

  • Piperidine Moiety : Known for its various bioactivities including antitumor and anti-inflammatory properties.
  • Triazole Ring : This heterocyclic structure is associated with a wide range of biological activities, including antifungal and antibacterial effects.
  • Benzamide Group : Often linked to neuroactive properties and potential in treating neurological disorders.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby modulating biological responses.
  • Receptor Interaction : Its structure allows it to interact with various receptors, potentially affecting neurotransmitter systems and inflammatory pathways.
  • Antimicrobial Activity : The presence of the triazole ring suggests potential activity against bacteria and fungi.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains and fungi.
AntitumorDemonstrated cytotoxic effects in cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation in vitro and in vivo models.
NeuroprotectiveMay offer protective effects against neurodegeneration.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds related to triazole derivatives against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Antitumor Effects

Research involving the compound's analogs showed promising results in inhibiting the proliferation of several cancer cell lines. A notable study reported an IC50 value of 15 μM against breast cancer cells (MCF-7), suggesting potential as an anticancer agent .

Anti-inflammatory Properties

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures . This suggests a potential therapeutic application in treating inflammatory diseases.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can serve as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarities to known bioactive molecules. It can be investigated for potential applications as:

  • Enzyme inhibitors : Targeting specific enzymes involved in disease pathways.
  • Receptor modulators : Interacting with various receptors to influence biological responses.

Medicine

In medicinal chemistry, this compound has potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development in areas such as:

  • Oncology : Investigating its effectiveness against cancer cell lines.
  • Infectious diseases : Exploring its antimicrobial properties.

Industry

Industrially, this compound could be utilized in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers or coatings.

Case Studies and Research Findings

Several studies have highlighted the applications of compounds structurally related to this compound:

  • Antimicrobial Activity : A study on similar compounds showed promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated significant efficacy of these synthesized compounds against microbial strains .
  • Molecular Docking Studies : Computational studies demonstrated that derivatives of this compound exhibited strong interactions with target proteins involved in disease mechanisms. This suggests potential for further development as therapeutic agents .
  • Synthesis and Characterization : Research into the synthesis of related compounds has provided insights into optimizing reaction conditions for higher yields and purity. Techniques such as NMR and mass spectrometry were employed for characterization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a broader class of benzamide-linked heterocyclic derivatives. Below is a comparative analysis of its structural analogs and their pharmacological profiles:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - Benzamide
- Piperidinyl-thioether
Kinase inhibition (hypothesized); CNS-targeted activity (e.g., GABA modulation)
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine - 3,4-Dimethoxyphenethyl
- Carbamoylmethylsulfanyl
Anticancer, antiviral (broad-spectrum)
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide [1,2,4]Triazolo[1,5-a]pyrimidine - Isoxazole-methylthio
- 5-Methyltriazolopyrimidine
Platelet aggregation inhibition; antithrombotic applications
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 1,3,4-Thiadiazole - Piperidinyl-ethylthio
- Varied benzamide substituents (e.g., halides, methoxy)
Acetylcholinesterase inhibition (IC₅₀ = 0.8–12.4 μM)
TPA023 (7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine) [1,2,4]Triazolo[4,3-b]pyridazine - Difluorophenyl
- Triazole-methoxy
GABAA α2/α3 subtype-selective anxiolytic (non-sedating)

Key Observations

Core Heterocycle Influence :

  • The [1,2,4]triazolo[4,3-b]pyridazine core (target compound, TPA023) is linked to CNS activity, whereas 1,3,4-thiadiazole derivatives (e.g., ) target acetylcholinesterase.
  • Replacement of triazolopyridazine with triazolopyrimidine () shifts activity toward platelet aggregation inhibition.

Substituent Effects :

  • Piperidinyl vs. Dimethoxyphenethyl : The target compound’s piperidinyl group enhances lipophilicity compared to the polar dimethoxyphenethyl substituent in , which may reduce metabolic clearance .
  • Thioether Linkage : The thioether in the target compound and analogs improves stability over ester or amide linkages in other derivatives.

Pharmacological Specificity :

  • TPA023 () demonstrates subtype selectivity for GABAA receptors, avoiding sedation via α2/α3 targeting. The target compound’s unsubstituted benzamide may lack this specificity but could exhibit broader kinase inhibition.

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